molecular formula C18H28N2O4S B4244492 N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide

N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4244492
M. Wt: 368.5 g/mol
InChI Key: DLGWXAVWQLUQIN-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a methoxy-methylphenyl sulfonyl group, and a methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the cycloheptyl amine: This can be achieved through the reduction of cycloheptanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH~4~).

    Synthesis of the sulfonyl chloride: The 2-methoxy-5-methylphenyl sulfonyl chloride can be prepared by reacting 2-methoxy-5-methylbenzenesulfonic acid with thionyl chloride (SOCl~2~).

    Coupling reaction: The cycloheptyl amine is then reacted with the sulfonyl chloride to form the sulfonamide intermediate.

    Introduction of the glycinamide moiety: The final step involves the reaction of the sulfonamide intermediate with methylglycine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO~4~).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-cycloheptyl-N~2~-(2-methoxy-5-methylphenyl)sulfonyl-N~2~-methylglycinamide

Uniqueness

N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cycloheptyl-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-14-10-11-16(24-3)17(12-14)25(22,23)20(2)13-18(21)19-15-8-6-4-5-7-9-15/h10-12,15H,4-9,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGWXAVWQLUQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide

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